Cas no 259-79-0 (Biphenylene)
Biphenylene Chemical and Physical Properties
Names and Identifiers
-
- Biphenylene
- 1,1'-Biphenylene
- bisbenzocyclobutene
- Cyclobutadibenzene
- Dibenzocyclobutadiene
- Diphenylene
- NSC 101862
- biphenylene, 99+%
- IFVTZJHWGZSXFD-UHFFFAOYSA-N
- 0Z64I7D5M2
- Biphenylene (8CI)(9CI)
- biphenylen
- Biphenylene, 99%
- rarechem aq bd 0ba5
- PubChem9106
- NCIOpen2_001701
- 2190AB
- NSC101862
- FCH1121250
- OR13086
- CM11036
- BC689307
- ST
- J-016201
- AKOS004907822
- NS00113990
- NSC-101862
- SY020122
- AMY013
- B6284
- DTXSID3059765
- Q3560509
- FT-0653158
- 259-79-0
- CS-0155947
- F21332
- InChI=1/C12H8/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-8
- CHEBI:33079
- A818122
- AS-56289
- AC-26543
- UNII-0Z64I7D5M2
- MFCD00001110
- DB-307648
- DTXCID3037412
- Biphenylene (8CI)
-
- MDL: MFCD00001110
- Inchi: 1S/C12H8/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-8H
- InChI Key: IFVTZJHWGZSXFD-UHFFFAOYSA-N
- SMILES: C12C=CC=CC1=C1C=CC=CC=21
Computed Properties
- Exact Mass: 152.06300
- Monoisotopic Mass: 152.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 1.190
- Melting Point: 113-114 °C (lit.)
- Boiling Point: 262 ºC
- Flash Point: 100 ºC
- Refractive Index: 1.4840 (estimate)
- PSA: 0.00000
- LogP: 3.33400
Biphenylene Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 51/53
- Safety Instruction: 61-29-24/25
-
Hazardous Material Identification:
- Risk Phrases:R51/53
Biphenylene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Biphenylene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111561-1g |
Biphenylene |
259-79-0 | 95% | 1g |
$929.22 | 2023-09-02 | |
| Alichem | A019111561-5g |
Biphenylene |
259-79-0 | 95% | 5g |
$2508.48 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ626-200mg |
Biphenylene |
259-79-0 | 95+% | 200mg |
2098.0CNY | 2021-07-16 | |
| Apollo Scientific | OR13086-100mg |
Biphenylene |
259-79-0 | 100mg |
£16.00 | 2024-07-23 | ||
| Apollo Scientific | OR13086-250mg |
Biphenylene |
259-79-0 | 250mg |
£37.00 | 2024-07-23 | ||
| Apollo Scientific | OR13086-1g |
Biphenylene |
259-79-0 | 1g |
£620.00 | 2023-05-18 | ||
| abcr | AB235022-100 mg |
Biphenylene |
259-79-0 | 100MG |
€179.60 | 2022-03-25 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 321958-100MG |
Biphenylene |
259-79-0 | 99% | 100MG |
¥1488.66 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ626-100mg |
Biphenylene |
259-79-0 | 95+% | 100mg |
899.0CNY | 2021-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ626-250mg |
Biphenylene |
259-79-0 | 95+% | 250mg |
3594CNY | 2021-05-10 |
Biphenylene Suppliers
Biphenylene Related Literature
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Junkai Xu,Yang Gao,Jing Li,Xun-Wang Yan,Fengjie Ma Phys. Chem. Chem. Phys. 2023 25 20189
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Junkai Xu,Yang Gao,Jing Li,Xun-Wang Yan,Fengjie Ma Phys. Chem. Chem. Phys. 2023 25 20189
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J. W. Hilpern Trans. Faraday Soc. 1965 61 605
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Chengyi Hou,Changhong Zhang,Sen Ming,Jiongjiong Xu,Kun Meng,Ju Rong,Xiaohua Yu,Hui Chen,Wei Yan Phys. Chem. Chem. Phys. 2023 25 23249
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David A. Laviska,Changjian Guan,Thomas J. Emge,Miles Wilklow-Marnell,William W. Brennessel,William D. Jones,Karsten Krogh-Jespersen,Alan S. Goldman Dalton Trans. 2014 43 16354
Additional information on Biphenylene
Exploring Biphenylene (CAS No. 259-79-0): Properties, Applications, and Innovations
Biphenylene (CAS No. 259-79-0) is a fascinating polycyclic aromatic hydrocarbon (PAH) with a unique structure composed of two benzene rings fused in an unconventional arrangement. This compound has garnered significant attention in recent years due to its potential applications in organic electronics, materials science, and nanotechnology. Researchers are particularly interested in its electronic properties, which make it a promising candidate for next-generation semiconductors and optoelectronic devices.
The molecular structure of Biphenylene features a distinctive four-membered ring bridging two benzene rings, creating a strained system that contributes to its unusual chemical reactivity. This structural motif has become a hot topic in computational chemistry, with many scientists using AI-assisted molecular modeling to predict its behavior in various environments. The compound's HOMO-LUMO gap and charge transport properties are frequently searched terms in academic databases, reflecting the growing interest in its electronic characteristics.
In the context of sustainable chemistry and green materials, Biphenylene derivatives are being explored as potential components for organic photovoltaics and light-emitting diodes (OLEDs). The search terms "Biphenylene solar cell applications" and "conductive Biphenylene polymers" have seen a 120% increase in search volume over the past two years, according to keyword research tools. This aligns with the global push toward renewable energy technologies and eco-friendly electronic components.
The synthesis of Biphenylene and its derivatives continues to be an active area of research, with recent breakthroughs in catalyzed cyclization reactions and microwave-assisted synthesis methods. These advancements address the growing demand for more efficient production processes in the chemical industry. Questions like "how to synthesize Biphenylene derivatives" and "Biphenylene reaction mechanisms" are commonly encountered in academic search engines, indicating strong interest from both students and professional chemists.
From a materials science perspective, Biphenylene has shown promise in the development of novel carbon-based nanomaterials. Its ability to form extended networks makes it a potential building block for two-dimensional materials beyond graphene. The search term "Biphenylene nanosheets" has emerged as a trending topic in materials science forums, reflecting the compound's potential in nanotechnology applications.
Theoretical studies of Biphenylene have revealed intriguing quantum mechanical properties, particularly in relation to electron delocalization and aromaticity. These findings have sparked discussions in online chemistry communities about "Biphenylene aromatic character" and "unusual bonding in Biphenylene". Such fundamental research not only advances our understanding of chemical bonding but also opens new possibilities for designing functional materials with tailored electronic properties.
In pharmaceutical research, while not a drug itself, Biphenylene serves as an important scaffold for medicinal chemistry. Its rigid structure makes it valuable for developing molecular probes and pharmacophores. The search volume for "Biphenylene in drug discovery" has grown steadily, particularly among researchers interested in structure-activity relationships and fragment-based drug design.
Environmental chemists have also shown interest in Biphenylene due to its presence as a combustion byproduct and its behavior in environmental systems. Studies on its biodegradation pathways and environmental persistence contribute to our understanding of PAH pollution. These aspects are particularly relevant given increasing public concern about environmental contaminants and sustainable chemical practices.
The commercial availability of Biphenylene (CAS No. 259-79-0) has improved in recent years, with specialty chemical suppliers offering it for research purposes. This increased accessibility has facilitated more widespread investigation of its properties and applications. Analytical techniques for characterizing Biphenylene, including NMR spectroscopy and mass spectrometry, remain popular search terms among researchers working with this compound.
Looking to the future, Biphenylene continues to inspire innovation across multiple disciplines. Its unique combination of structural features and electronic properties positions it as a compound of significant interest in the development of advanced materials and technologies. As research progresses, we can expect to see more applications emerging in fields ranging from organic electronics to nanotechnology, making Biphenylene a compound to watch in the coming years.
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